molecular formula C11H8ClFN4S B2878676 3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride CAS No. 1989683-19-3

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride

Cat. No. B2878676
CAS RN: 1989683-19-3
M. Wt: 282.72
InChI Key: ROFZFXWIPBWHGP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a triazole ring (a five-membered ring with three nitrogen atoms), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The exact 3D structure and stereochemistry would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiazole and triazole rings, for example, might undergo reactions with electrophiles or nucleophiles at the nitrogen or sulfur atoms. The fluorophenyl group could potentially undergo reactions at the aromatic ring or at the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, while the nitrogen atoms in the thiazole and triazole rings could participate in hydrogen bonding, affecting the compound’s solubility .

Mechanism of Action

The biological activity and mechanism of action of this compound would depend on its interactions with biological targets, such as proteins or enzymes. Without specific studies or data, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S.ClH/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10;/h1-6H,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZNYWHNBAGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride

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